N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide
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Overview
Description
N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide is a synthetic compound that belongs to the class of 1,2,3-triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. The reaction involves the use of an azide and an alkyne to form the triazole ring.
Attachment of the pyrrolidine moiety: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the triazole intermediate.
Formation of the benzamide group: The final step involves the acylation of the intermediate compound with benzoyl chloride to form the benzamide group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer science.
Mechanism of Action
The mechanism of action of N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: The triazole and pyrrolidine moieties can interact with specific enzymes or receptors, modulating their activity.
Inhibition of biological pathways: The compound may inhibit key biological pathways, leading to its observed biological activities.
Induction of cellular responses: The compound can induce various cellular responses, such as apoptosis or cell cycle arrest, contributing to its therapeutic effects.
Comparison with Similar Compounds
N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide can be compared with other similar compounds, such as:
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and may have similar biological activities.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring may exhibit similar chemical reactivity and biological properties.
Benzamide derivatives: These compounds share the benzamide group and may have similar therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-oxo-2-[3-(triazol-2-yl)pyrrolidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c21-14(10-16-15(22)12-4-2-1-3-5-12)19-9-6-13(11-19)20-17-7-8-18-20/h1-5,7-8,13H,6,9-11H2,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJZIOSJXFZAQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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